Cas no 1554427-18-7 (1-{5H,6H,7H,8H-imidazo1,2-apyridin-6-yl}ethan-1-amine)

1-{5H,6H,7H,8H-Imidazo[1,2-a]pyridin-6-yl}ethan-1-amine is a heterocyclic amine derivative with a fused imidazo[1,2-a]pyridine scaffold. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid bicyclic framework enhances stability and selectivity in binding interactions, particularly in medicinal chemistry applications targeting CNS and enzyme modulation. The amine functionality allows for further derivatization, enabling the development of novel bioactive compounds. The compound's synthetic versatility and potential for high purity make it suitable for research in drug discovery and molecular design. Careful handling is recommended due to its reactive amine group.
1-{5H,6H,7H,8H-imidazo1,2-apyridin-6-yl}ethan-1-amine structure
1554427-18-7 structure
Product Name:1-{5H,6H,7H,8H-imidazo1,2-apyridin-6-yl}ethan-1-amine
CAS No:1554427-18-7
MF:C9H15N3
MW:165.235501527786
CID:6279094
PubChem ID:83865701
Update Time:2025-05-23

1-{5H,6H,7H,8H-imidazo1,2-apyridin-6-yl}ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-{5H,6H,7H,8H-imidazo1,2-apyridin-6-yl}ethan-1-amine
    • 1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)ethanamine
    • 1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine
    • 1554427-18-7
    • EN300-19615389
    • Inchi: 1S/C9H15N3/c1-7(10)8-2-3-9-11-4-5-12(9)6-8/h4-5,7-8H,2-3,6,10H2,1H3
    • InChI Key: DAQOSLCEELSDNG-UHFFFAOYSA-N
    • SMILES: N12C=CN=C1CCC(C(C)N)C2

Computed Properties

  • Exact Mass: 165.126597491g/mol
  • Monoisotopic Mass: 165.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 43.8Ų

1-{5H,6H,7H,8H-imidazo1,2-apyridin-6-yl}ethan-1-amine Pricemore >>

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Additional information on 1-{5H,6H,7H,8H-imidazo1,2-apyridin-6-yl}ethan-1-amine

Introduction to 1-{5H,6H,7H,8H-imidazo[1,2-α]pyridin-6-yl}ethan-1-amine (CAS No. 1554427-18-7)

1-{5H,6H,7H,8H-imidazo[1,2-α]pyridin-6-yl}ethan-1-amine is a significant compound in the field of pharmaceutical chemistry, renowned for its unique structural and functional properties. This compound, identified by the CAS number 1554427-18-7, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The intricate scaffold of this molecule, featuring a fused imidazo[1,2-α]pyridine core, makes it a versatile candidate for further exploration in synthetic chemistry and biological assays.

The imidazo[1,2-α]pyridine moiety is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. This particular derivative, 1-{5H,6H,7H,8H-imidazo[1,2-α]pyridin-6-yl}ethan-1-amine, has been studied for its pharmacological effects and potential therapeutic benefits. Recent advancements in the field have highlighted its role in modulating biological pathways associated with inflammation and cancer.

One of the most compelling aspects of this compound is its structural flexibility, which allows for modifications that can enhance its binding affinity and selectivity towards specific biological targets. Researchers have been particularly interested in exploring its interactions with enzymes and receptors involved in disease pathways. The ethanamine side chain provides a handle for further chemical manipulation, enabling the synthesis of analogs with tailored properties.

In recent years, the study of heterocyclic compounds has seen significant growth, driven by their diverse biological activities and synthetic accessibility. The imidazo[1,2-α]pyridine core is no exception, with numerous derivatives being investigated for their potential as pharmacological agents. 1-{5H,6H,7H,8H-imidazo[1,2-α]pyridin-6-yl}ethan-1-amine stands out as a promising candidate due to its unique structural features and reported biological activities.

The compound has been subjected to various biochemical assays to evaluate its interaction with target proteins. Preliminary studies suggest that it exhibits inhibitory effects on certain kinases and other enzymes implicated in cancer progression. These findings have sparked interest in developing this molecule as a lead compound for further drug discovery efforts. The ability to modulate these enzymatic activities could lead to novel therapeutic strategies for treating various malignancies.

Synthetic methodologies have also been refined to facilitate the production of this compound on a larger scale. The synthesis involves multi-step reactions that highlight the versatility of imidazo[1,2-α]pyridine derivatives. Advances in catalytic processes have enabled more efficient and sustainable synthetic routes, making it feasible to produce this compound in sufficient quantities for preclinical studies.

The pharmacokinetic properties of 1-{5H,6H,7H,8H-imidazo[1,2-α]pyridin-6-yl}ethan-1-amine are also under investigation to ensure its suitability for therapeutic applications. Studies are being conducted to assess its solubility, stability, and metabolic pathways. Understanding these parameters is crucial for optimizing drug delivery systems and maximizing therapeutic efficacy.

In conclusion, 1-{5H,6H,7H,8H-imidazo[1,2-α]pyridin-6-yl}ethan-1-amine (CAS No. 1554427-18-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reported biological activities make it a valuable candidate for further research and development. As our understanding of its pharmacological profile continues to grow,this compound holds great promise for contributing to the discovery of novel therapeutic agents.

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